N-(2-(3,5-Dimethyl-4-hydroxyphenyl)ethyl)-N'-(3-ethylamino-2-pyridinyl)piperazine
Description
N-(2-(3,5-Dimethyl-4-hydroxyphenyl)ethyl)-N'-(3-ethylamino-2-pyridinyl)piperazine is a piperazine derivative featuring two distinct substituents:
Piperazine derivatives are widely explored in medicinal chemistry due to their ability to enhance aqueous solubility and bioavailability .
Properties
CAS No. |
122002-80-6 |
|---|---|
Molecular Formula |
C21H30N4O |
Molecular Weight |
354.5 g/mol |
IUPAC Name |
4-[2-[4-[3-(ethylamino)pyridin-2-yl]piperazin-1-yl]ethyl]-2,6-dimethylphenol |
InChI |
InChI=1S/C21H30N4O/c1-4-22-19-6-5-8-23-21(19)25-12-10-24(11-13-25)9-7-18-14-16(2)20(26)17(3)15-18/h5-6,8,14-15,22,26H,4,7,9-13H2,1-3H3 |
InChI Key |
WFFSVSRUHIOACQ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C(N=CC=C1)N2CCN(CC2)CCC3=CC(=C(C(=C3)C)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3,5-Dimethyl-4-hydroxyphenyl)ethyl)-N’-(3-ethylamino-2-pyridinyl)piperazine typically involves multi-step organic reactions. The process may start with the preparation of the core piperazine structure, followed by the introduction of the phenyl and pyridinyl groups through various substitution reactions. Common reagents used in these reactions include alkyl halides, amines, and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3,5-Dimethyl-4-hydroxyphenyl)ethyl)-N’-(3-ethylamino-2-pyridinyl)piperazine can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of nitro groups to amines.
Substitution: Halogenation or alkylation of aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine or chlorine. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions may introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-(3,5-Dimethyl-4-hydroxyphenyl)ethyl)-N’-(3-ethylamino-2-pyridinyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For example, the compound may inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally and functionally related piperazine derivatives, based on evidence from synthesis, receptor interactions, and physicochemical properties:
Key Findings from Comparative Analysis:
Hydroxyl vs. Methoxy Groups: The hydroxyl group in the target compound may confer superior metabolic stability and solubility compared to methoxy-containing analogs like L2 () or p-MPPI (). Hydroxyl groups are less prone to demethylation, a common metabolic pathway for methoxy groups .
Heterocyclic Moieties: The 3-ethylamino-2-pyridinyl group in the target compound differs from benzamido-pyridinyl groups in p-MPPI/p-MPPF (). The ethylamino side chain may reduce steric hindrance, favoring interactions with flat receptor binding pockets. Thieno-pyrazine derivatives () exhibit extended π-systems, which could enhance stacking interactions with aromatic residues in enzymes or DNA .
Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to sulfur-containing ethyl piperazines () or quinolone-piperazine hybrids (). However, the absence of sulfur simplifies synthesis and reduces toxicity risks .
Receptor Targeting: While p-MPPI/p-MPPF are validated 5-HT1A antagonists, the target compound’s ethylamino-pyridine group may shift selectivity toward dopaminergic or sigma receptors, as seen in (sigma ligand modulation of dopamine release) .
Research Implications
- Drug Design: The hydroxyl group and ethylamino-pyridine moiety make this compound a candidate for optimizing solubility and receptor selectivity in CNS disorders.
- Comparative Gaps : Direct biological data (e.g., IC50 values, receptor binding assays) are lacking; future studies should benchmark against p-MPPI (5-HT1A) and sigma ligands () .
Biological Activity
N-(2-(3,5-Dimethyl-4-hydroxyphenyl)ethyl)-N'-(3-ethylamino-2-pyridinyl)piperazine, with the CAS number 122002-80-6, is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 354.5 g/mol |
| CAS Number | 122002-80-6 |
Research indicates that this compound may exhibit various biological activities, primarily through its interaction with neurotransmitter systems. The structure suggests potential affinities for serotonin and dopamine receptors, which are critical for mood regulation and cognitive functions.
- Serotonin Receptor Modulation : The compound has been identified as a potential serotonin antagonist, particularly at the 5-HT1A receptor subtype. This interaction could contribute to anxiolytic and antidepressant effects, making it a candidate for further investigation in mood disorders .
- Dopaminergic Activity : Given the piperazine moiety in its structure, the compound may also influence dopaminergic pathways. This is significant for conditions such as schizophrenia and Parkinson's disease, where dopaminergic dysregulation is prevalent.
Anticonvulsant Properties
In studies examining anticonvulsant activity, derivatives of similar structural frameworks have shown promising results. For instance, compounds with analogous piperazine structures were tested in animal models for their ability to prevent seizures induced by pentylenetetrazol (PTZ). While specific data on this compound remains limited, the structural similarities suggest potential efficacy in seizure control .
Anticancer Activity
Recent investigations into related compounds have demonstrated significant anticancer activity against various cell lines. For example, compounds with similar functional groups exhibited IC50 values lower than established chemotherapeutics like doxorubicin. The presence of hydroxyl and pyridine groups in the structure is hypothesized to enhance cytotoxic effects through increased cellular uptake and interaction with DNA .
Case Studies
- Case Study on Mood Disorders : A clinical trial involving a piperazine derivative demonstrated significant improvements in patients with generalized anxiety disorder (GAD). Participants receiving the treatment showed a marked reduction in anxiety scores compared to placebo groups. This suggests that this compound may hold therapeutic promise in treating anxiety-related conditions .
- Anticancer Research : In vitro studies have assessed the cytotoxicity of piperazine-based compounds against various cancer cell lines. One study reported that a structurally similar compound exhibited potent growth inhibition against breast cancer cells (MCF-7), with an IC50 value significantly lower than that of standard treatments . This finding warrants further exploration into the anticancer potential of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
